3-Benzyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide

Catalog No.
S16009074
CAS No.
56463-13-9
M.F
C15H15IN2
M. Wt
350.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide

CAS Number

56463-13-9

Product Name

3-Benzyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide

IUPAC Name

1-benzyl-3-methylbenzimidazol-3-ium;iodide

Molecular Formula

C15H15IN2

Molecular Weight

350.20 g/mol

InChI

InChI=1S/C15H15N2.HI/c1-16-12-17(11-13-7-3-2-4-8-13)15-10-6-5-9-14(15)16;/h2-10,12H,11H2,1H3;1H/q+1;/p-1

InChI Key

RXYLSJZTLQUIDW-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CN(C2=CC=CC=C21)CC3=CC=CC=C3.[I-]

3-Benzyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide is an organic compound that belongs to the class of benzimidazolium salts. It features a benzimidazole core structure, which is characterized by a fused benzene and imidazole ring. The presence of a benzyl group and a methyl group at specific positions contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The molecular formula for this compound is C13H14N2IC_{13}H_{14}N_2I, and it has a molecular weight of approximately 357.19 g/mol .

Typical of imidazolium salts, such as nucleophilic substitutions and coordination with metal ions. For instance, it can be used in the formation of N-heterocyclic carbenes, which are valuable intermediates in organic synthesis. Additionally, 3-Benzyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide can undergo deprotonation to generate reactive species that can engage in further chemical transformations .

Research indicates that benzimidazolium derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, compounds similar to 3-Benzyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide have shown promise in inhibiting certain enzymes that are implicated in disease processes, such as butyrylcholinesterase. This inhibition can be relevant for neurodegenerative diseases like Alzheimer's, where cholinesterase activity is a target for therapeutic intervention .

Several methods exist for synthesizing 3-Benzyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide:

  • Direct Alkylation: This method involves the alkylation of benzimidazole derivatives using benzyl halides and methylating agents.
  • Microwave-Assisted Synthesis: Recent studies have utilized microwave-assisted techniques to enhance reaction rates and yields when synthesizing similar compounds under mild conditions .
  • Iodide Exchange Reactions: The iodide ion can be introduced through halogen exchange reactions involving other halides or via direct iodination of the benzimidazole precursor .

Due to its unique structure, 3-Benzyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide has several applications:

  • Catalysis: It can serve as a catalyst in organic reactions due to its ability to form stable intermediates.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development targeting various diseases.
  • Materials Science: The compound may be used in the development of new materials with specific electronic or optical properties .

Studies on the interactions of 3-Benzyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide with biological targets have revealed its potential as an inhibitor of butyrylcholinesterase. This enzyme plays a crucial role in neurotransmission and has been implicated in neurodegenerative diseases. Understanding these interactions helps elucidate the compound's therapeutic potential and mechanisms of action against neurological disorders .

Several compounds share structural similarities with 3-Benzyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide. Here are some notable examples:

Compound NameStructureUnique Features
1-Methyl-2-benzylbenzimidazoleStructureLacks the iodide component; primarily studied for its biological activity.
2-Methylbenzimidazolium iodideStructureContains a methyl group instead of a benzyl group; shows different reactivity patterns.
1,3-Dimethylbenzimidazolium chlorideStructureChloride salt variant; used extensively in catalytic applications but lacks iodine's unique properties.

The uniqueness of 3-Benzyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide lies in its specific combination of substituents and its resulting biological activity profile, which may not be present in other similar compounds.

Hydrogen Bond Acceptor Count

1

Exact Mass

350.02800 g/mol

Monoisotopic Mass

350.02800 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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